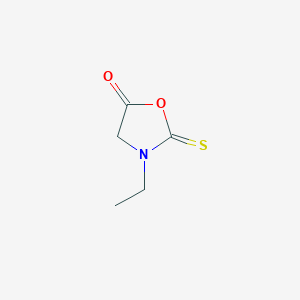![molecular formula C11H11NOS B12902174 1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one CAS No. 59303-14-9](/img/structure/B12902174.png)
1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a thiophene ring attached to a pyrrole ring via a methylene bridge, with an ethanone group attached to the pyrrole ring
Preparation Methods
The synthesis of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Thiophene and Pyrrole Rings: The thiophene and pyrrole rings are coupled through a methylene bridge using a Friedel-Crafts alkylation reaction.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it a potential candidate for skin whitening agents.
Receptor Modulation: The compound can modulate receptors such as estrogen receptors, leading to its potential use in hormone-related therapies.
Pathway Interference: The compound can interfere with signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
Comparison with Similar Compounds
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also contains a thiophene ring and exhibits similar biological activities, such as anticancer properties.
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibit anti-inflammatory properties and are used in medicinal chemistry.
Thiazole Derivatives: Compounds containing thiazole rings, such as 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole, show anticonvulsant properties and are used in the development of new therapeutic agents.
The uniqueness of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone lies in its specific combination of thiophene and pyrrole rings, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
59303-14-9 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NOS/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI Key |
FGOIEBPXMZZXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


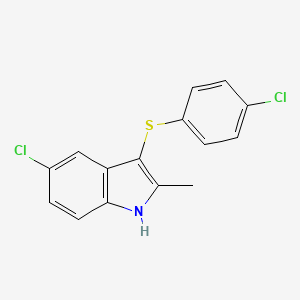
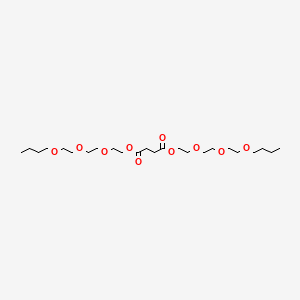
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
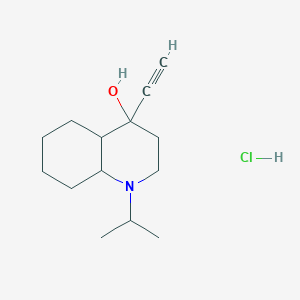
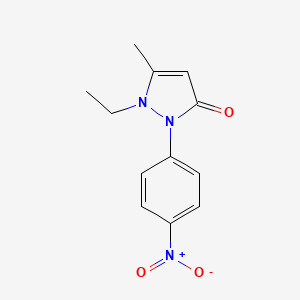
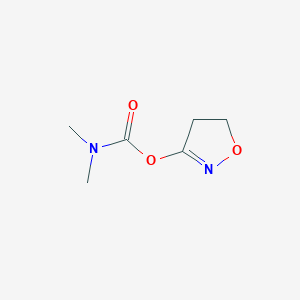

![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
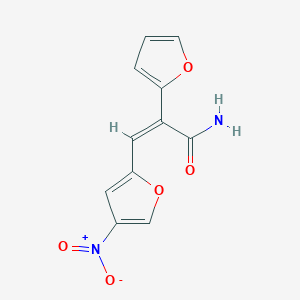
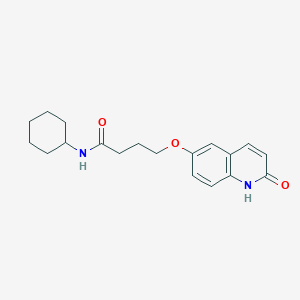
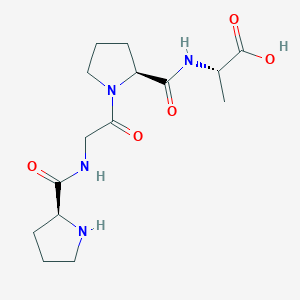
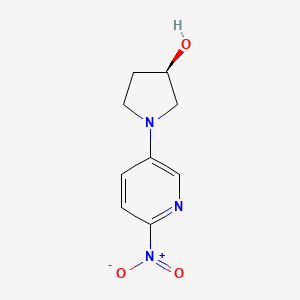
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
